molecular formula C20H42O B041232 Octyldodecanol CAS No. 5333-42-6

Octyldodecanol

Cat. No. B041232
CAS RN: 5333-42-6
M. Wt: 298.5 g/mol
InChI Key: LEACJMVNYZDSKR-UHFFFAOYSA-N
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Description

Octyldodecanol is a long-chain fatty alcohol used in various applications due to its unique chemical and physical properties. It is notable for its synthesis process, molecular structure, and distinct chemical and physical characteristics.

Synthesis Analysis

  • Synthesis of octyldodecanol involves complex chemical reactions, including hydrogenation and esterification processes. A study on the hydrosilylation of allyl alcohol discusses the synthesis of complex organic compounds, highlighting the intricacies of such chemical processes (Zhang & Laine, 2000).

Molecular Structure Analysis

  • The molecular structure of octyldodecanol is characterized by a long hydrocarbon chain, which contributes to its hydrophobic nature. The study on octabromoperylene dianhydride provides insights into the molecular structures of complex organic compounds and their electronic properties (Kumar et al., 2016).

Chemical Reactions and Properties

  • Octyldodecanol undergoes various chemical reactions such as oxidation and reduction. The research on hydrogen bond-directed assembly of silsesquioxanes cubes highlights the reactivity of molecules with multiple functional groups (Voisin et al., 2017).

Physical Properties Analysis

  • The physical properties of octyldodecanol, like melting point and solubility, are influenced by its molecular structure. A study on monolayer structure and evaporation resistance discusses the physical interactions of long-chain alcohols and their impact on physical properties (Henry et al., 2010).

Chemical Properties Analysis

  • Octyldodecanol's chemical properties, such as reactivity and stability, are central to its applications. The synthesis of highly reducing neutral "extended viologen" and its structural analysis give an understanding of the chemical properties of complex organic molecules (Porter et al., 2005).

Scientific Research Applications

  • Gas-Liquid Chromatography : Octadecyl glyceryl ether (batyl alcohol), related to octyldodecanol, has been identified as an acceptable internal standard for determining monoglycerides and propylene glycol ester emulsifiers in gas-liquid chromatography (See, Thornton, & Hasenhuettl, 1990).

  • Transdermal Drug Delivery : A study optimized an octyldodecanol-based nanoemulsion for the transdermal delivery of ceramide IIIB (Su et al., 2017).

  • Substitution for 1-Octanol : Octyldodecanol and oleyl alcohol have been identified as good substitutes for 1-octanol in the determination of partition coefficients, potentially enhancing the dermal permeation of parabens (Mbah, 2007).

  • Contact Allergen in Cosmetics : Octyldodecyl xyloside, a compound related to octyldodecanol, has been identified as a novel contact allergen in cosmetic skin serums (Wilkinson & Powis, 2011).

  • Contact Dermatitis in Clotrimazole Cream : Octyldodecanol, as a component of clotrimazole cream, has been reported to cause contact dermatitis in some individuals (Dharmagunawardena & Charles-Holmes, 1997).

  • Safety Assessment in Cosmetics : The safety of Octyldodecyl Stearoyl Stearate, a derivative of octyldodecanol, for use in cosmetic formulations has not been conclusively determined (Andersen, 2001).

  • Effect on Skin Microflora : Dexamethasone 0.02% in Eutanol G, which contains octyldodecanol, significantly increased certain bacterial counts in the pilosebaceous ducts (Gloor, Funder, & Franke, 1978).

Future Directions

The global Octyldodecanol market size is forecast to grow from USD 1.47 billion in 2018 to USD XX billion by 2028, at a CAGR of 4.4% from 2021-2028 . The cosmetic grade segment is projected to account for the highest share of the overall octyl dodecanol market during the forecast period, owing to its wide applicability in the personal care industry and increasing demand for natural products .

properties

IUPAC Name

2-octyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEACJMVNYZDSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036288
Record name 2-Octyl-1-dodecanol
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Dodecanol, 2-octyl-
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Product Name

2-Octyl-1-dodecanol

CAS RN

5333-42-6
Record name 2-Octyldodecanol
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Record name Octyldodecanol [NF]
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Record name Octyldodecanol
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Record name 2-Octyl-1-dodecanol
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Record name 1-Dodecanol, 2-octyl-
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Record name 2-Octyl-1-dodecanol
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Record name 2-octyldodecan-1-ol
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Record name OCTYLDODECANOL
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Synthesis routes and methods I

Procedure details

Octyldodecyl Benzoate, Lactate, Neopentanoate or Octanoate
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Octyldodecyl Benzoate
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Synthesis routes and methods II

Procedure details

In a stirred reactor consisting of a flask, heating mushroom, water separator, reflux condenser and nitrogen inlet, 1 g (0.015 mol) of potassium hydroxide was added to 500 g (3.2 mol) of decanal (99% by weight) at 20° C., followed by heating to 210° C. The water formed during the reaction was continuously distilled off. After 3 hours, the reaction was terminated, the reaction mixture was cooled to 20° C. and the potassium hydroxide precipitated was filtered off. The resulting clear liquid contained 90% by weight of α,β-unsaturated aldehyde, 4% by weight trimers, 2% by weight esters and 4% by weight unreacted starting aldehyde. The reaction mixture was transferred to an autoclave and hydrogenated for 3 hours at 230° C./250 bar in the presence of a nickel catalyst until there was no further uptake of hydrogen. 90% by weight of the hydrogenation product consisted of 2-octyl dodecanol, 6% by weight of decanol and 4% by weight of trimers. After distillation, the 2-octyl dodecanol was obtained in a purity of 95.7% by weight.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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